molecular formula C4H6N2S B12115360 3-methyl-1H-pyrazole-5-thiol

3-methyl-1H-pyrazole-5-thiol

Cat. No.: B12115360
M. Wt: 114.17 g/mol
InChI Key: XBWRULFISNEVBP-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrazole-5-thiol is a sulfur-containing heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-oxy-dithiomethyl butyrate with piperazine and phenylhydrazine under acid catalysis . Another approach involves the use of hydrazine derivatives and carbonyl compounds, followed by cyclization and thiolation steps .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of transition-metal catalysts, photoredox reactions, and multicomponent processes to streamline the synthesis and functionalization of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and substituted pyrazoles, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-1H-pyrazole-5-thiol include other sulfur-containing pyrazoles, such as 3-methyl-1H-pyrazole-5-carboxylic acid and 3-amino-1-methyl-1H-pyrazole .

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring and a thiol group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

5-methyl-1,2-dihydropyrazole-3-thione

InChI

InChI=1S/C4H6N2S/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7)

InChI Key

XBWRULFISNEVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NN1

Origin of Product

United States

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